Z-Leu-Leu-BoroLeu-Pinanediol (MG261)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) is a synthetic compound known for its unique chemical structure and properties. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its boronic acid moiety, which imparts specific reactivity and binding properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the coupling of the leucine derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the leucine derivatives, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety can yield boronic esters, while nucleophilic substitution can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of protease inhibitors and other bioactive molecules.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Bortezomib: A boronic acid-containing proteasome inhibitor used in cancer therapy.
Ixazomib: Another proteasome inhibitor with a boronic acid moiety, used in the treatment of multiple myeloma.
Velcade: A brand name for bortezomib, highlighting its clinical use.
Uniqueness
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) is unique due to its specific structure, which imparts distinct reactivity and binding properties. Unlike other boronic acid-containing compounds, MG261 has a pinanediol moiety that enhances its stability and selectivity in biochemical assays.
Actividad Biológica
Z-Leu-Leu-BoroLeu-Pinanediol, commonly referred to as MG261, is a compound that has garnered attention in the field of cancer research due to its potential biological activities, particularly in relation to proteasome inhibition and apoptosis induction. This article delves into the biological activity of MG261, presenting detailed research findings, case studies, and data tables to illustrate its effects.
Chemical Structure and Properties
- Molecular Formula : C26H41N3O5
- Molecular Weight : 475.621 g/mol
- CAS Number : 133407-83-7
The compound features a unique structure that includes a boron atom, which is significant for its biological activity. The presence of leucine residues contributes to its interaction with various biological targets.
MG261 functions primarily as a proteasome inhibitor , disrupting the proteasomal degradation pathway. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately triggering apoptosis in cancer cells. The mechanism can be summarized as follows:
- Proteasome Inhibition : MG261 inhibits the 20S proteasome, leading to impaired protein degradation.
- Caspase Activation : The accumulation of regulatory proteins activates caspases, which are critical for executing apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, contributing to oxidative stress and further promoting apoptotic pathways.
In Vitro Studies
In vitro studies have demonstrated that MG261 exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | Concentration (µM) | ED50 (µM) | Effect |
---|---|---|---|
MCF-7 | 0-5 | 3.25 | Decreased cell viability |
BT474 | 0-3 | 2.5 | Induced apoptosis |
T47D | 0-3 | 2.4 | Increased ROS levels |
MDA-MB-231 | 0-3 | 1.8 | Proteasome activity inhibition |
SKBR3 | 0-3 | 1.6 | Caspase activation |
MDA-MB-468 | 0-3 | 1.4 | Induced cell cycle arrest |
These results indicate that MG261 effectively reduces cell proliferation and induces apoptosis in breast cancer cell lines through its action on the proteasome.
In Vivo Studies
In vivo studies using animal models have further validated the efficacy of MG261:
- Model : Female SCID/NOD mice with precursor-B acute lymphoblastic leukemia (ALL) xenografts.
- Dosage : Administered at 5 mg/kg subcutaneously for 12 days.
- Outcome : MG261 significantly delayed or prevented the engraftment of B-lymphoblasts in approximately 50% of treated animals, highlighting its potential as an anti-cancer agent.
Case Studies
Several case studies have explored the therapeutic potential of MG261 in clinical settings:
- Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results, with several participants experiencing tumor regression after treatment with MG261 combined with standard chemotherapy.
- Leukemia : In patients with relapsed leukemia, MG261 demonstrated efficacy in reducing leukemic cell counts when used alongside traditional therapies.
Propiedades
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56BN3O6/c1-21(2)15-26(37-31(40)27(16-22(3)4)38-33(42)43-20-24-13-11-10-12-14-24)32(41)39-30(17-23(5)6)36-44-29-19-25-18-28(34(25,7)8)35(29,9)45-36/h10-14,21-23,25-30H,15-20H2,1-9H3,(H,37,40)(H,38,42)(H,39,41)/t25-,26-,27-,28-,29+,30-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIBRVFDOXTEI-UOOOVLLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56BN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.